molecular formula C4HN5 B1606427 1H-1,2,3-Triazole-4,5-dicarbonitrile CAS No. 53817-16-6

1H-1,2,3-Triazole-4,5-dicarbonitrile

Cat. No.: B1606427
CAS No.: 53817-16-6
M. Wt: 119.08 g/mol
InChI Key: IVANFNGOSJTZFM-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4,5-dicarbonitrile is a heterocyclic compound characterized by a five-membered ring structure containing three nitrogen atoms and two cyano groups at the 4 and 5 positions.

Safety and Hazards

1H-1,2,3-Triazole-4,5-dicarbonitrile is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

1H-1,2,3-Triazole-4,5-dicarbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in nitrogen metabolism, such as nitrogenase and nitrilase. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis. It also affects the expression of genes involved in oxidative stress response and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. It can also interact with transcription factors, thereby modulating gene expression. These interactions result in alterations in cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to nitrogen metabolism. It interacts with enzymes such as nitrogenase and nitrilase, influencing the conversion of nitrogen-containing compounds. The compound can also affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound has been found to localize in the mitochondria, where it influences mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4,5-dicarbonitrile can be synthesized through several methodsThis reaction typically requires a copper catalyst and proceeds under mild conditions to yield the triazole ring . Another method involves the reaction of nitriles with hydrazines, followed by cyclization to form the triazole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce triazole amines .

Comparison with Similar Compounds

Uniqueness: 1H-1,2,3-Triazole-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two cyano groups enhances its ability to participate in various chemical reactions and form stable complexes with metals .

Properties

IUPAC Name

2H-triazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HN5/c5-1-3-4(2-6)8-9-7-3/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVANFNGOSJTZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NNN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202093
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53817-16-6
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53817-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053817166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-triazole-4,5-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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